

Spectroscopic Profile of 4-Methylenecyclohexylmethanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylenecyclohexylmethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylenecyclohexylmethanol** ($C_8H_{14}O$), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data obtained for **4-Methylenecyclohexylmethanol**.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-------------------------|
| ~4.63 | s | 2H | =CH ₂ |
| ~3.48 | d | 2H | -CH ₂ OH |
| ~2.25 | m | 2H | Allylic CH ₂ |
| ~1.95 | m | 1H | CH |
| ~1.85 | m | 2H | CH ₂ |
| ~1.45 | m | 2H | CH ₂ |
| ~1.25 | t | 1H | -OH |

Note: Data is interpreted from the experimental spectrum available on SpectraBase. Chemical shifts and multiplicities are approximate and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| ~148.5 | =C |
| ~108.7 | =CH ₂ |
| ~68.0 | -CH ₂ OH |
| ~40.5 | CH |
| ~35.5 | Allylic CH ₂ |
| ~30.0 | CH ₂ |

Note: As a direct experimental ¹³C NMR spectrum was not readily available, these chemical shifts are predicted based on the analysis of similar chemical structures and established NMR principles.

Table 3: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| ~3350 | Broad | O-H stretch (alcohol) |
| ~3070 | Medium | =C-H stretch (alkene) |
| ~2920, ~2850 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | CH ₂ bend |
| ~1040 | Strong | C-O stretch (primary alcohol) |
| ~890 | Strong | =CH ₂ bend (out-of-plane) |

Note: Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.^[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|---|
| 126 | Moderate | [M] ⁺ (Molecular Ion) |
| 108 | Moderate | [M - H ₂ O] ⁺ |
| 95 | Strong | [M - CH ₂ OH] ⁺ |
| 93 | High | [C ₇ H ₉] ⁺ |
| 79 | High | [C ₆ H ₇] ⁺ |
| 67 | Base Peak | [C ₅ H ₇] ⁺ |

Note: Data is compiled from the electron ionization mass spectra available in the NIST WebBook and SpectraBase.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Methylenecyclohexylmethanol** is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy[1]

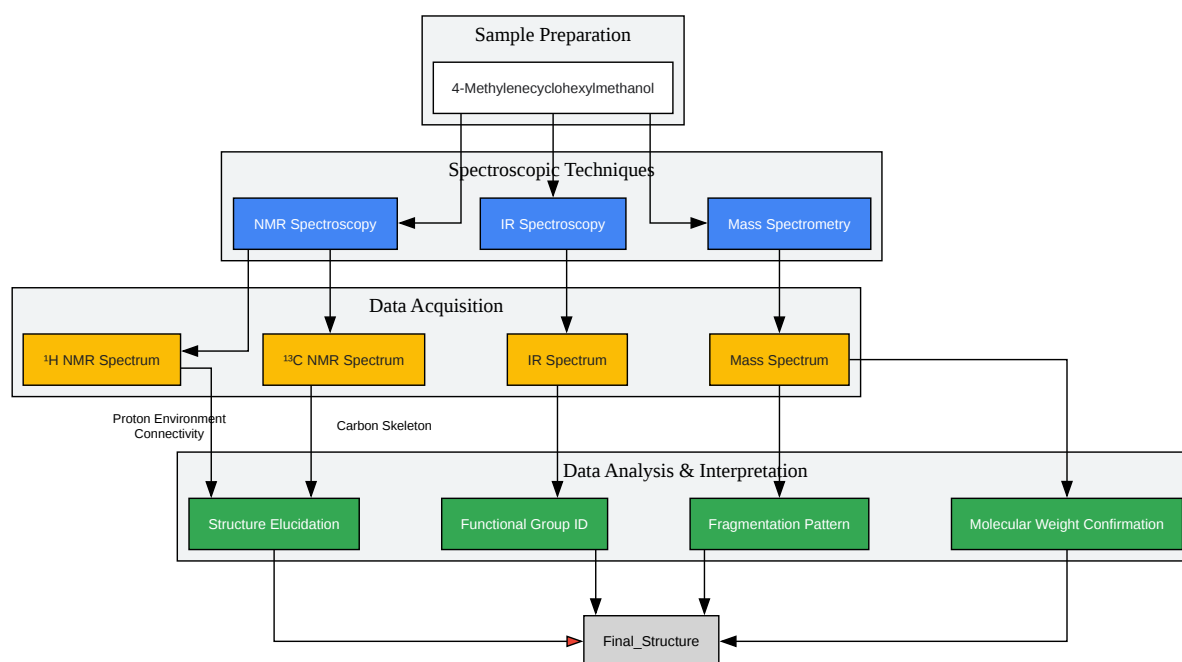
- **Sample Preparation:** For a liquid sample like **4-Methylenecyclohexylmethanol**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For gas-phase spectroscopy, the sample is introduced into a gas cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or gas cell is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **4-Methylenecyclohexylmethanol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Methylenecyclohexylmethanol**.



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Caption: A logical workflow for the spectroscopic analysis of **4-Methylenecyclohexylmethanol**.

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References

- 1. Cyclohexanemethanol, 4-methylene- [webbook.nist.gov]
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